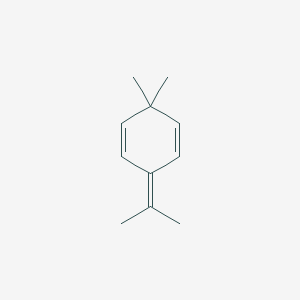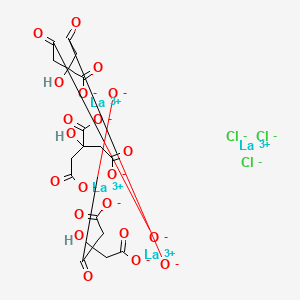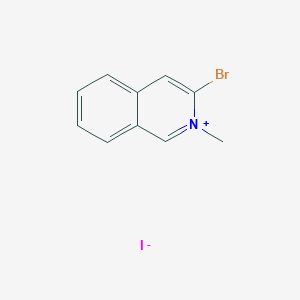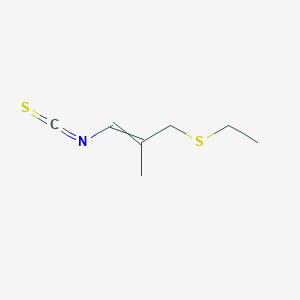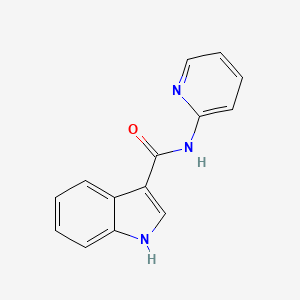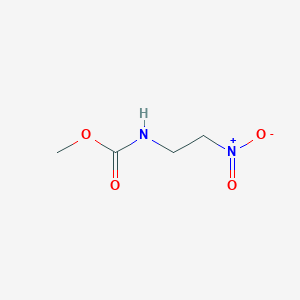![molecular formula C6H8N2 B14503916 2,6-Diazabicyclo[5.1.0]octa-2,4-diene CAS No. 63466-72-8](/img/structure/B14503916.png)
2,6-Diazabicyclo[5.1.0]octa-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diazabicyclo[510]octa-2,4-diene is a chemical compound with the molecular formula C₆H₈N₂ It is a bicyclic compound containing two nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diazabicyclo[5.1.0]octa-2,4-diene can be achieved through various synthetic routes. One common method involves the reaction of a suitable precursor with a rhodium (I) complex. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of tandem catalysis and efficient synthetic procedures can be applied to scale up the production of this compound for industrial purposes.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diazabicyclo[5.1.0]octa-2,4-diene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce different functional groups into the bicyclic structure.
Scientific Research Applications
2,6-Diazabicyclo[5.1.0]octa-2,4-diene has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential applications as a pharmacophore in drug discovery and development. The compound’s unique structure and reactivity make it a valuable tool for studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2,6-Diazabicyclo[5.1.0]octa-2,4-diene involves its interaction with specific molecular targets and pathways. The compound can undergo Cope rearrangement, a concerted mechanism involving synchronous transition states . This rearrangement is influenced by the presence of heteroatoms in the structure, which can affect the reaction kinetics and thermodynamics.
Comparison with Similar Compounds
2,6-Diazabicyclo[5.1.0]octa-2,4-diene can be compared with other similar compounds, such as bicyclo[5.1.0]octa-2,5-diene and its mono- and di-hetero analogues . These compounds share a similar bicyclic structure but differ in the presence and position of heteroatoms. The unique reactivity and stability of this compound make it distinct from its analogues, providing unique opportunities for scientific exploration.
Similar Compounds
- Bicyclo[5.1.0]octa-2,5-diene
- 4-hetero-bicyclo[5.1.0]octa-2,5-diene
- 4,8-dihetero-bicyclo[5.1.0]octa-2,5-diene
Properties
CAS No. |
63466-72-8 |
|---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
2,6-diazabicyclo[5.1.0]octa-2,4-diene |
InChI |
InChI=1S/C6H8N2/c1-2-7-5-4-6(5)8-3-1/h1-3,5-7H,4H2 |
InChI Key |
BWFKEZVZUXYPKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1N=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


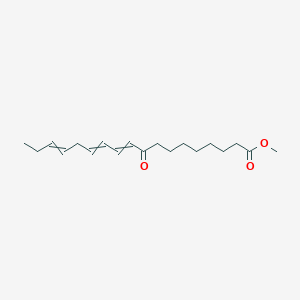
![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
![1-(Benzenesulfonyl)-2-[2,2-bis(methylsulfanyl)ethenyl]benzene](/img/structure/B14503855.png)
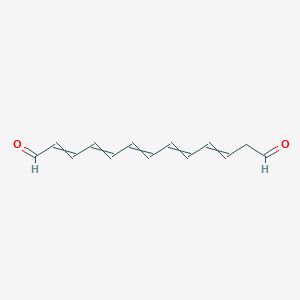
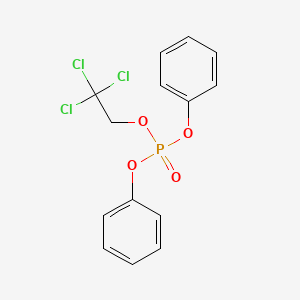
![Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)](/img/structure/B14503861.png)
![Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate](/img/structure/B14503862.png)
![1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B14503866.png)
